molecular formula C12H11ClN2O3 B026116 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid CAS No. 439108-15-3

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid

Cat. No. B026116
M. Wt: 266.68 g/mol
InChI Key: ROMPPAWVATWIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid often involves multi-step processes that include the formation of oxadiazole scaffolds, typically through reactions involving substituted anilines, chlorobutanoyl chloride, and various nucleophiles to achieve novel structures. For instance, novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized through a sequence involving ethyl 4-(1H-indol-3-yl)butanoate transformation, nucleophilic substitution reactions, and the final creation of oxadiazole derivatives, showing potential as therapeutic agents due to their inhibitory properties against specific enzymes (Nazir et al., 2018).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including those with chlorophenyl groups, has been extensively studied through various spectroscopic techniques. X-ray crystallography, IR, NMR, and HRMS are commonly used methods for structural confirmation. These analyses reveal how different substituents influence the stability, conformation, and overall molecular geometry, which are crucial for understanding the compound's reactivity and potential applications (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid derivatives typically explore the reactivity of the oxadiazole ring and its potential for further functionalization. Studies have shown that these compounds can undergo various chemical transformations, including nucleophilic substitution reactions, which are pivotal for synthesizing a wide range of derivatives with diverse biological activities. These reactions are fundamental for the development of compounds with potential therapeutic benefits (Siddiqui et al., 2014).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure. The introduction of chlorophenyl groups can significantly affect these properties, making them more relevant for specific scientific investigations. For example, the crystal structure analysis provides insights into the compound's stability under various conditions, which is essential for storage and practical applications (Şahin et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, potential for forming derivatives, and interactions with other molecules, are crucial aspects of 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid and its analogs. Detailed studies on these compounds reveal their capability to engage in various chemical reactions, offering a pathway to novel compounds with unique properties and potential applications. The exploration of these chemical properties is fundamental to understanding the scope of these compounds in scientific research (Santilli & Morris, 1979).

Scientific Research Applications

  • Antiviral Activity

    • Field : Medicinal Chemistry
    • Application : Synthesis and Antiviral Activity of 5‑ (4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides .
    • Method : Starting from 4-chlorobenzoic acid, 10 new 5- (4-chlorophenyl)- N -substituted- N -1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six-steps .
    • Results : The bioassay tests showed that compounds possessed certain anti-tobacco mosaic virus activity .
  • Therapeutic Potential

    • Field : Pharmaceutical Chemistry
    • Application : Therapeutic potential of oxadiazole or furadiazole containing compounds .
    • Method : Oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine .
    • Results : The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity .
  • Antitubercular Activity

    • Field : Medicinal Chemistry
    • Application : Synthesis and antitubercular activity of new N-[5-(4-chlorophenyl)-1,3 .
    • Method : The preparation of compounds started with esterification of 4-chlorobenzoic acid .
    • Results : The details of the results are not provided in the source .
  • Antibacterial Activity

    • Field : Medicinal Chemistry
    • Application : Compounds containing the 1,3,4-oxadiazole ring, such as nitrofuran derivative (Furamizole), have strong antibacterial activity .
    • Method : The oxadiazole ring is synthesized through various synthetic routes .
    • Results : Furamizole, a commercially available drug, has been shown to have strong antibacterial activity .
  • Antiviral Activity

    • Field : Pharmaceutical Chemistry
    • Application : Raltegravir, a drug containing the 1,3,4-oxadiazole ring, is used as an antiviral drug .
    • Method : The synthesis of Raltegravir involves the incorporation of the 1,3,4-oxadiazole ring .
    • Results : Raltegravir has been shown to be effective in antiviral therapy .
  • Anti-arrhythmic Therapy

    • Field : Pharmaceutical Chemistry
    • Application : Nesapidil, a drug containing the 1,3,4-oxadiazole ring, is used in anti-arrhythmic therapy .
    • Method : The synthesis of Nesapidil involves the incorporation of the 1,3,4-oxadiazole ring .
    • Results : Nesapidil has been shown to be effective in anti-arrhythmic therapy .
  • Inhibitory Activity Against Plant Pathogenic Bacteria

    • Field : Agricultural Chemistry
    • Application : Certain compounds containing the 1,2,4-oxadiazole ring have shown inhibitory activity against plant pathogenic bacteria .
    • Method : The specific synthesis method is not provided in the source .
    • Results : Compounds showed significantly inhibitory activity against the plant pathogenic bacteria Xoo and Xoc, respectively, higher than commercial bactericide BMT and TDC .
  • Aldose Reductase Inhibitor

    • Field : Medicinal Chemistry
    • Application : “4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid” is used as an aldose reductase inhibitor .
    • Method : The specific synthesis method is not provided in the source .
    • Results : The details of the results are not provided in the source .

Safety And Hazards

The compound has been classified with the GHS07 safety symbol, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c13-9-6-4-8(5-7-9)12-14-10(18-15-12)2-1-3-11(16)17/h4-7H,1-3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMPPAWVATWIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352653
Record name 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid

CAS RN

439108-15-3
Record name 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Reactant of Route 2
Reactant of Route 2
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Reactant of Route 3
Reactant of Route 3
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Reactant of Route 4
Reactant of Route 4
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Reactant of Route 5
Reactant of Route 5
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Reactant of Route 6
Reactant of Route 6
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.